![molecular formula C15H16N2O3 B2444776 N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034314-27-5](/img/structure/B2444776.png)
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
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Description
Scientific Research Applications
Novel Antiprotozoal Agents
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide derivatives have been explored for their antiprotozoal properties. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring furan and pyridine moieties, exhibited potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds showing in vivo efficacy in a mouse model of trypanosomal infection (Ismail et al., 2004).
Acid-Catalyzed Transformations
The acid-catalyzed transformations of compounds containing the furan ring, leading to the formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine, have been reported. These transformations underscore the versatility of furan derivatives in synthesizing complex heterocycles, illustrating the potential of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide in medicinal chemistry and drug design (Stroganova et al., 2016).
Heterocyclic Syntheses
Heterocyclic derivatives involving furan and pyridine units have been synthesized for various applications. These include the development of tetrahydroisoquinolinones, showcasing the compound's role in generating pharmacologically relevant structures. Such compounds can incorporate pharmacophoric substituents, indicating the importance of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide in generating bioactive molecules (Kandinska et al., 2006).
Furan-2,5-dicarboxylic Acid Production
The conversion of biomass-derived compounds to furan-2,5-dicarboxylic acid (FDCA), a key renewable platform chemical for the polymer industry, highlights the utility of furan derivatives in sustainable chemistry. This showcases the broader applications of furan-containing compounds like N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide in green chemistry and materials science (Jain et al., 2015).
Analytical and Spectral Study
The analytical and spectral study of furan ring-containing organic ligands, including their transition metal complexes, underscores the importance of such compounds in coordination chemistry and potential antimicrobial applications. This suggests that N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide and its derivatives could play a significant role in developing new materials with biological activity (Patel, 2020).
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1,3,5-6,8-9,13H,2,4,7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXISUJVKKVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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